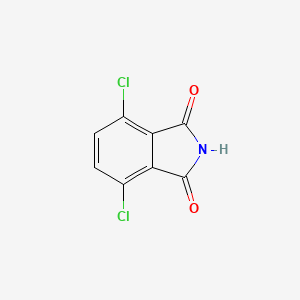

4,7-Dichloroisoindoline-1,3-dione

説明

Structure

3D Structure

特性

分子式 |

C8H3Cl2NO2 |

|---|---|

分子量 |

216.02 g/mol |

IUPAC名 |

4,7-dichloroisoindole-1,3-dione |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13) |

InChIキー |

BIXWQKYACRKUFW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1Cl)C(=O)NC2=O)Cl |

製品の起源 |

United States |

Chemical Reactivity and Derivatization of 4,7 Dichloroisoindoline 1,3 Dione

Substitution Reactions on the Chlorinated Aromatic Ring

The reactivity of the aryl chlorides in 4,7-Dichloroisoindoline-1,3-dione is dominated by nucleophilic aromatic substitution, a consequence of the electron-deficient nature of the benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The reaction is facilitated by the strong electron-withdrawing effect of the dicarbonyl-imide group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. rsc.orgmdpi.commasterorganicchemistry.com This activation allows for the displacement of the chloride ions by a range of nucleophiles.

Research on analogous structures, such as 3,6-dichlorophthalic anhydride (B1165640), demonstrates this reactivity. For instance, the reaction of 3,6-dichlorophthalic anhydride with aqueous ammonia (B1221849) in the presence of a copper(I) iodide catalyst results in the formation of 4-amino-7-chloroisoindoline-1,3-dione, a mono-substitution product. nih.gov This suggests that this compound can undergo sequential substitution, where reaction conditions and stoichiometry can be tuned to favor either mono- or di-substituted products. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, are expected to react under suitable conditions. masterorganicchemistry.com

The general mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the chloride leaving group to restore aromaticity. masterorganicchemistry.com The positions of the chlorine atoms are ortho and meta to the carbonyl groups and para and meta to the nitrogen atom of the imide ring, which effectively lowers the electron density at the sites of substitution, making the reaction favorable. mdpi.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Mono-substituted Product | Expected Di-substituted Product |

| Amine | R-NH₂ | 4-Amino-7-chloroisoindoline-1,3-dione | 4,7-Diaminoisoindoline-1,3-dione |

| Alkoxide | R-ONa | 4-Alkoxy-7-chloroisoindoline-1,3-dione | 4,7-Dialkoxyisoindoline-1,3-dione |

| Thiolate | R-SNa | 4-(Alkylthio)-7-chloroisoindoline-1,3-dione | 4,7-Bis(alkylthio)isoindoline-1,3-dione |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions are generally not feasible for this compound. The aromatic ring is strongly deactivated by the presence of three powerful electron-withdrawing groups: the two chlorine atoms and the phthalimide (B116566) ring system. wikipedia.org These groups withdraw electron density from the aromatic ring, primarily through inductive effects (for chlorine) and both resonance and inductive effects (for the imide group).

The mechanism of electrophilic aromatic substitution proceeds through a high-energy, positively charged carbocation intermediate known as an arenium ion. masterorganicchemistry.com Electron-withdrawing substituents destabilize this intermediate, thereby increasing the activation energy and dramatically slowing down the reaction rate. wikipedia.org Consequently, forcing conditions that might promote such a reaction would likely lead to the degradation of the starting material rather than controlled substitution.

Reactions Involving Carbonyl Groups

The two carbonyl groups of the imide functionality are key sites for chemical transformations, particularly reduction.

Oxidation Reactions

The imide functional group within this compound is in a high oxidation state and is generally resistant to further oxidation under typical laboratory conditions. The stability of the phthalimide ring is well-documented, and chemical transformations often focus on the oxidation of precursors, such as 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams), to form the stable imide ring. nih.govnih.gov Reagents like nickel peroxide (NiO₂) or pyridinium (B92312) chlorochromate (PCC) are used to synthesize phthalimides from these reduced precursors, highlighting the thermodynamic stability of the imide product against oxidation. nih.govnih.gov

Reduction Reactions

The carbonyl groups of this compound can be selectively reduced using various hydride reagents. The outcome of the reduction is dependent on the choice of reducing agent and the reaction conditions.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can achieve a partial and selective reduction. organic-chemistry.org Typically, one of the carbonyl groups is reduced to a hydroxyl group, yielding a hydroxylactam, in this case, 4,7-dichloro-3-hydroxyisoindolin-1-one. organic-chemistry.org More potent reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the complete reduction of both carbonyl groups. This often results in ring-opening of the imide to yield the corresponding amino alcohol derivative. organic-chemistry.org Electrochemical methods have also been reported for the controlled reduction of cyclic imides to hydroxylactams. organic-chemistry.org

Table 2: Reduction Reactions of this compound

| Reagent | Expected Product | Product Class |

| Sodium Borohydride (NaBH₄) | 4,7-Dichloro-3-hydroxyisoindolin-1-one | Hydroxylactam |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(Aminomethyl)-3,6-dichlorobenzyl alcohol | Amino alcohol (via ring opening) |

| Catalytic Hydrogenation (e.g., H₂/Ni) | 4,7-Dichloroisoindoline | Reduced heterocycle |

Functional Group Interconversions (FGI) and Derivatization

This compound and its primary derivatives serve as platforms for a wide range of functional group interconversions.

A primary route for derivatization involves the acidic N-H proton of the imide ring. This proton can be removed by a non-nucleophilic base (e.g., potassium carbonate) to form a phthalimide anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or benzyl (B1604629) halides, in a reaction analogous to the Gabriel synthesis of primary amines. organic-chemistry.orgnih.gov This allows for the straightforward introduction of a wide variety of substituents at the nitrogen atom.

Furthermore, the products obtained from the nucleophilic aromatic substitution reactions described in section 3.1.1 are themselves versatile intermediates. For example, a 4-amino derivative can be further acylated, alkylated, or undergo diazotization reactions. A 4-hydroxy derivative, formed from the substitution with a hydroxide (B78521) nucleophile, can be converted into an ether via Williamson ether synthesis. These subsequent transformations enable the synthesis of a diverse library of complex molecules built upon the 4,7-disubstituted isoindoline-1,3-dione core.

Table 3: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. K₂CO₃ 2. R-X (Alkyl Halide) | N-Alkyl-4,7-dichloroisoindoline-1,3-dione | N-Alkylation |

| 4-Amino-7-chloroisoindoline-1,3-dione | Acetic Anhydride | 4-Acetamido-7-chloroisoindoline-1,3-dione | N-Acylation |

| 4-Hydroxy-7-chloroisoindoline-1,3-dione | 1. NaH 2. R-X (Alkyl Halide) | 4-Alkoxy-7-chloroisoindoline-1,3-dione | O-Alkylation (Etherification) |

Formation of Amino-Substituted Isoindoline-1,3-diones from Halogenated Precursors

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of amino groups. This transformation is a key step in the synthesis of various functionalized isoindoline-1,3-dione derivatives.

A notable example is the synthesis of 4-amino-7-chloroisoindoline-1,3-dione. This compound can be prepared from 3,6-dichlorophthalic anhydride, a precursor to this compound, by reaction with aqueous ammonia in the presence of a copper(I) iodide catalyst in a sealed tube at elevated temperatures (120–130°C). nih.gov However, this method has been reported to be labor-intensive and can lead to the formation of the mono-substituted product rather than the desired diamino derivative. nih.gov

Spectral data for 4-amino-7-chloroisoindoline-1,3-dione confirms its structure, with key signals in the 1H NMR spectrum corresponding to the imide proton, the coupled aromatic protons, and the amino protons. nih.gov The 13C NMR spectrum shows eight distinct carbon signals, consistent with the asymmetrical substitution pattern. nih.gov Mass spectrometry further supports the structure with parent ion peaks at m/z 196 and 198, reflecting the isotopic distribution of chlorine. nih.gov

| Spectroscopic Data for 4-amino-7-chloroisoindoline-1,3-dione | |

| Technique | Observed Signals |

| 1H NMR | δ 11.1 (s, 1H, imide NH), 7.38 (d, 1H, Ar-H), 7.02 (d, 1H, Ar-H), 6.53 (br s, 2H, NH2) |

| 13C NMR | 8 distinct carbon signals |

| Mass Spec (m/z) | 196, 198 (approx. 3:1 ratio) |

An alternative and more efficient route to a related diamino compound, 4,7-diaminoisoindoline-1,3-dione, has been developed starting from 4-aminoisoindoline-1,3-dione, highlighting the challenges associated with the direct amination of the dichloro-precursor. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isoindoline-1,3-dione scaffold is a site for further functionalization through N-alkylation and N-acylation reactions. These reactions introduce a wide variety of substituents, significantly expanding the chemical diversity of this class of compounds.

While specific examples detailing the N-alkylation and N-acylation of this compound are not extensively documented in the provided context, the general reactivity of the isoindoline-1,3-dione core suggests that such transformations are feasible. For instance, the alkylation of related 1,3-diazaoxindoles has been achieved using reagents like methyl iodide or benzyl bromide in the presence of a strong base. mdpi.com This indicates that the imide proton of this compound could likely be removed by a suitable base to generate a nucleophilic nitrogen anion, which can then react with various alkylating or acylating agents.

The synthesis of numerous N-substituted 1H-isoindole-1,3(2H)-dione derivatives has been reported with good yields, demonstrating the versatility of this synthetic approach for creating diverse molecular structures. nih.gov These reactions are fundamental in medicinal chemistry for the development of new therapeutic agents. nih.gov

Reactivity Profile Attributed to Chlorine Substituents

The two chlorine atoms on the aromatic ring of this compound are the primary sites of reactivity, particularly for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the isoindoline-1,3-dione moiety activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.comlibretexts.org

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups, such as the carbonyl groups in the isoindoline-1,3-dione system, stabilizes this intermediate, thereby facilitating the substitution reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring, and then the leaving group (in this case, a chloride ion) is expelled. libretexts.orglibretexts.org

The positions of the chlorine atoms at C-4 and C-7 are ortho and meta, respectively, to the carbonyl groups of the phthalimide ring system. This positioning influences their reactivity. Electron-withdrawing groups exert a stronger activating effect when they are ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

The reactivity of dihalogenated aromatic compounds in sequential SNAr reactions allows for the controlled introduction of different nucleophiles. nih.govmdpi.com This stepwise functionalization is a powerful tool for building complex molecular architectures. While the specific regioselectivity of nucleophilic attack on this compound is not detailed in the provided information, studies on analogous systems like 2,4-dichloroquinazolines show a clear preference for substitution at the 4-position. mdpi.com This suggests that one of the chlorine atoms in this compound may be more reactive than the other, potentially allowing for selective mono-substitution under controlled conditions.

Spectroscopic and Structural Elucidation in Research of 4,7 Dichloroisoindoline 1,3 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular framework of 4,7-Dichloroisoindoline-1,3-dione and its analogues by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectral Analysis (e.g., Chemical Shifts, Coupling Constants)

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. ubc.ca The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of each proton, while coupling constants (J) reveal information about the connectivity of neighboring protons. ubc.ca

For isoindoline-1,3-dione derivatives, the signals for the aromatic protons typically appear in the downfield region of the spectrum. In the case of a related compound, 4-amino-7-chloroisoindoline-1,3-dione, the coupled protons at the C6 and C7 positions present as two doublets at δ 7.38 and δ 7.02. lsu.edu The imide proton (N-H) is often observed as a singlet at a significantly downfield chemical shift, for instance, around δ 11.1. lsu.edu The integration of these signals provides a ratio of the number of protons giving rise to each peak.

The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This is particularly useful in determining the stereochemistry of substituted analogues.

Interactive Data Table: Representative ¹H NMR Data for an Isoindoline-1,3-dione Analogue

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Imide (N-H) | 11.1 | Singlet | - | 1H |

| Aromatic (C6-H) | 7.38 | Doublet | 1H | |

| Aromatic (C7-H) | 7.02 | Doublet | 1H | |

| Amino (NH₂) | 6.53 | Broad Singlet | - | 2H |

Note: Specific coupling constants are dependent on the full structure and are not universally constant.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. beilstein-journals.org The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

In the ¹³C NMR spectrum of isoindoline-1,3-dione derivatives, the carbonyl carbons of the dione (B5365651) moiety typically resonate at the most downfield positions, often in the range of 165-180 ppm. The aromatic carbons exhibit signals in the region of 120-150 ppm. For symmetrically substituted compounds like this compound, the number of distinct carbon signals is reduced due to molecular symmetry. For instance, the symmetrically substituted 4,7-diaminoisoindoline-1,3-dione is expected to show only four carbon signals. lsu.edu Conversely, an unsymmetrically substituted analogue like 4-amino-7-chloroisoindoline-1,3-dione would display eight distinct carbon signals. lsu.edu

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |

| Carbonyl (C=O) | 165 - 180 |

| Aromatic (C-Cl) | 135 - 150 |

| Aromatic (C-H) | 120 - 135 |

| Aromatic (C-N) | 130 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, greatly aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and stereochemistry of molecules.

For complex substituted isoindoline-1,3-diones, these 2D NMR experiments are often essential for a complete and accurate structural elucidation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. beilstein-journals.org This is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS would be used to confirm the molecular formula C₈H₃Cl₂NO₂. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately two-thirds that of the molecular ion peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra provide key information about the imide structure. The condensation of phthalic anhydride (B1165640) with various amino-containing compounds to form isoindoline-1,3-dione derivatives results in molecules that can be characterized by their specific vibrational frequencies in the IR spectrum. semanticscholar.org

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental IR data by predicting the vibrational modes of the molecule. semanticscholar.org For the isoindoline-1,3-dione core, characteristic absorption bands are expected for the carbonyl (C=O) groups and the C-N bonds of the imide ring. The symmetrical and asymmetrical stretching vibrations of the carbonyl groups typically appear as strong bands in the region of 1700-1800 cm⁻¹. The presence of chlorine atoms on the benzene (B151609) ring will also influence the spectrum, with C-Cl stretching vibrations typically observed in the fingerprint region.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Asymmetric Stretch | ~1780-1750 |

| Carbonyl (C=O) | Symmetric Stretch | ~1720-1680 |

| C-N Stretch | Imide | ~1350-1250 |

| C-Cl Stretch | Aryl Halide | ~1100-800 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the absolute conformation of the molecule. Several studies on analogues of this compound have utilized this technique to elucidate their molecular geometry and intermolecular interactions.

For instance, the crystal structure of 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione reveals a nearly planar phthalimide (B116566) ring system. york.ac.uk In this monoclinic crystal system, the molecule is stabilized by intermolecular C-H···O and O-H···O hydrogen bonds, as well as C-Cl···O close contacts, which link the molecules into a three-dimensional network. york.ac.uk A weak π–π interaction between the six-membered rings of the phthalimide units further stabilizes the crystal structure. york.ac.uk

Similarly, the analysis of 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione shows an essentially planar isoindoline (B1297411) ring. mdpi.com This structure is characterized by an intramolecular C—H···O hydrogen bond and a short Cl···Cl contact, with weak C—H···π interactions contributing to the crystal packing. mdpi.com

In another analogue, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, which crystallizes in the monoclinic P21/c space group, the precise atomic coordinates and displacement parameters have been determined, offering a complete picture of its solid-state conformation. sielc.com These examples highlight the power of X-ray crystallography in providing detailed structural insights into chlorinated isoindoline-1,3-dione derivatives.

Table 2: Crystallographic Data for Selected Dichlorinated Isoindoline-1,3-dione Analogues

| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|---|

| 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione | C₁₄H₇Cl₂NO₃ | Monoclinic | P2₁/c | C-H···O, O-H···O, C-Cl···O, π–π | york.ac.uk |

| 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione | C₁₅H₈Cl₂N₂O₂ | Monoclinic | P2₁/c | C-H···O, Cl···Cl, C-H···π | mdpi.com |

| 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione | C₁₇H₉ClN₂O₂ | Monoclinic | P2₁/c | Not specified | sielc.com |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and isolating target molecules. Various chromatographic techniques are employed in the research and synthesis of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For isoindoline-1,3-dione derivatives, reversed-phase HPLC (RP-HPLC) is a common method. For example, an RP-HPLC method has been developed for the analysis of 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, using a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com This method, which utilizes a C18 column, is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

In studies of other 1H-isoindole-1,3(2H)-dione derivatives, concentrations in biological matrices were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an HPLC system. mdpi.com This highlights the utility of HPLC in quantitative analysis.

Table 3: Typical HPLC Parameters for Isoindoline-1,3-dione Analogues

| Parameter | Description | Reference |

|---|---|---|

| Column | C18 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Acid (e.g., Phosphoric Acid) | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | mdpi.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. The HPLC method described for 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- can be adapted for UPLC applications by using columns with smaller particle sizes (e.g., sub-2 µm). sielc.com This transition to UPLC would offer significant improvements in analytical efficiency.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. In the synthesis of isoindoline-1,3-dione derivatives, TLC is used to track the disappearance of starting materials. nih.gov A common solvent system for this class of compounds is a mixture of ethyl acetate (B1210297) and hexane, for instance in a 2:1 ratio, with visualization under UV light. nih.gov The choice of the mobile phase is critical and is typically optimized to achieve good separation of the components on the TLC plate, which is often coated with silica (B1680970) gel. rsc.org

Flash chromatography is a purification technique that uses a column of a stationary phase, typically silica gel, and a solvent system to separate the components of a mixture. It is a faster version of traditional column chromatography due to the application of positive pressure. For the purification of substituted isoindoline-1,3-dione derivatives, flash chromatography on silica gel is a common practice. semanticscholar.org For example, crude products of isoindoline-1,3-dione analogues have been purified using a gradient of ethyl acetate in heptane (B126788) (e.g., 1:6 to 1:2). merckmillipore.com This method is effective for isolating the desired compound from reaction byproducts and unreacted starting materials.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione |

| 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione |

| 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione |

| 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- |

| Phthalic anhydride |

| Acetonitrile |

| Water |

| Phosphoric acid |

| Ethyl acetate |

| Hexane |

Applications of 4,7 Dichloroisoindoline 1,3 Dione in Advanced Materials Science

As a Building Block for Polymeric Materials

4,7-Dichloroisoindoline-1,3-dione can serve as a monomeric unit in the synthesis of high-performance polyimides. Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. pageplace.de The synthesis of polyimides typically involves a two-step process starting with the reaction of a dianhydride and a diamine to form a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide. vt.edu

In this context, this compound would be formed in situ from its corresponding anhydride (B1165640), 3,6-dichlorophthalic anhydride (also known as 4,7-dichloroisobenzofuran-1,3-dione), upon reaction with a diamine. ontosight.ai The incorporation of the 4,7-dichloro-substituted isoindoline-1,3-dione moiety into the polymer backbone is anticipated to impart specific properties. The chlorine atoms, being electron-withdrawing, can enhance the polymer's oxidative stability and reduce its flammability. Furthermore, the presence of these bulky substituents can disrupt chain packing, potentially leading to increased solubility of the resulting polyimide in organic solvents, which is a desirable characteristic for processing.

While specific research detailing the synthesis and properties of polyimides derived directly from 3,6-dichlorophthalic anhydride is not extensively documented in publicly available literature, the general properties of polyimides suggest that such materials could be advantageous for applications in aerospace, electronics, and as high-temperature adhesives. pageplace.decore.ac.uk The general characteristics of polyimides are summarized in the table below.

| Property | Typical Range for Aromatic Polyimides |

| Glass Transition Temp. (Tg) | 200 - 400 °C or higher |

| Tensile Strength | 70 - 200 MPa |

| Dielectric Constant | 2.5 - 3.5 |

| Thermal Stability (in N2) | > 450 °C |

Table 1: General Properties of Aromatic Polyimides

Integration into Organic Electronic Systems

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and printed electronics. wikipedia.org The performance of an OFET is largely determined by the charge-transporting capabilities of the organic semiconductor used in its channel. Isoindoline-1,3-dione and its derivatives, with their electron-accepting nature, have been explored as building blocks for n-type and ambipolar organic semiconductors.

While direct studies on the application of this compound in organic electronic systems are limited, the structural motif suggests its potential as an electron-deficient core. The chlorine substituents would further lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a common strategy for designing n-type materials. However, the synthesis and characterization of such materials would be necessary to evaluate their charge mobility, on/off ratio, and stability in an OFET device. The general components and function of an OFET are outlined below.

| Component | Function |

| Source Electrode | Injects charge carriers into the organic semiconductor layer. |

| Drain Electrode | Collects charge carriers from the organic semiconductor layer. |

| Gate Electrode | Modulates the flow of charge carriers between the source and drain. |

| Dielectric Layer | Insulates the gate from the semiconductor channel. |

| Organic Semiconductor | The active layer where charge transport occurs under the gate's influence. |

Table 2: Components of an Organic Field-Effect Transistor (OFET)

Role in Photopolymerization Processes

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is a cornerstone of technologies such as 3D printing and photolithography. The efficiency of this process relies on a photoinitiator, a molecule that absorbs light and generates reactive species (radicals or cations) to start the polymerization. While there is no specific research indicating the use of this compound as a photoinitiator, related compounds such as those based on the naphthalimide structure have been investigated for their nonlinear optical properties and potential in photopolymerization. researchgate.net For a compound to function as a photoinitiator, it must possess suitable photophysical properties, including strong absorption at the wavelength of the light source and an efficient pathway to generate reactive species upon excitation. The potential of this compound in this application would need to be evaluated through detailed photophysical studies.

Design of Functional Materials with Specific Optical Properties (e.g., Non-Linear Optics)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and frequency conversion. rsc.org Organic molecules with extended π-conjugation and a significant difference in dipole moment between the ground and excited states often exhibit large second-order NLO responses. Phthalimide (B116566) derivatives have been investigated as potential NLO materials. researchgate.net

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coeff. (β) (cm/W) |

| Tetra tert-butyl phthalocyanine (B1677752) | -1.2 x 10⁻⁹ | 0.8 x 10⁻⁴ |

| Zinc tetra tert-butyl phthalocyanine | -0.8 x 10⁻⁹ | 0.5 x 10⁻⁴ |

Table 3: NLO Properties of Phthalocyanine Derivatives in PMMA film at 633 nm acrhem.org

Incorporation into Advanced Sensing Platforms (e.g., Biosensing)

The isoindoline-1,3-dione scaffold is present in various biologically active molecules and has been utilized in the development of sensors. For instance, derivatives of isoindoline-1,3-dione have been designed as fluorescent probes for the detection of specific analytes. The principle often relies on a change in the fluorescence properties of the molecule upon interaction with the target species.

While there is no documented use of this compound in advanced sensing platforms, its structure suggests potential avenues for such applications. The chlorine atoms could serve as sites for further functionalization, allowing for the attachment of recognition elements for specific analytes. Alternatively, the electronic properties of the chlorinated aromatic ring could be modulated upon binding to a target, leading to a detectable optical or electrochemical signal. Studies on other substituted phthalimides in sensing applications would be a valuable reference for exploring the potential of this compound in this area. mdpi.com

Role in Broader Synthetic Organic Chemistry

Precursor for Complex Heterocyclic Systems

4,7-Dichloroisoindoline-1,3-dione is a valuable starting material for the synthesis of a variety of complex heterocyclic compounds. The chlorine atoms on the aromatic ring can be displaced by various nucleophiles, and the imide functionality can undergo a range of chemical transformations, providing multiple avenues for structural elaboration.

One notable application is in the synthesis of substituted isoindoline-1,3-diones with fused heterocyclic rings. For instance, it can be a precursor to pyrazole (B372694) and thiazole-containing systems. researchgate.net The synthesis often involves a multi-step sequence where the chloro-substituents are first replaced, followed by reactions at the imide nitrogen or carbonyl groups to build the additional heterocyclic rings. These complex structures are of interest due to their potential biological activities. researchgate.net

Furthermore, the dichlorinated phthalimide (B116566) scaffold can be used to generate other heterocyclic systems through ring-opening and subsequent recyclization reactions. The reactivity of the dione (B5365651) allows for the introduction of different functionalities, which can then participate in intramolecular cyclizations to form new ring systems.

Intermediacy in the Synthesis of Substituted Phthalimides and Related Structures

A primary application of this compound is as an intermediate in the synthesis of N-substituted phthalimides and related structures. rsc.orgmdpi.com The imide nitrogen can be readily alkylated or arylated under various conditions to introduce a wide range of substituents.

A common synthetic route involves the reaction of this compound with primary amines. mdpi.com This reaction typically proceeds via nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration to form the N-substituted phthalimide. This method is straightforward and allows for the preparation of a diverse library of compounds. mdpi.com

Moreover, the chlorine atoms on the aromatic ring can be substituted to create further diversity. For example, amination reactions can be performed to replace the chlorine atoms with amino groups. A documented synthesis required access to 4,7-diaminoisoindoline-1,3-dione, which was attempted from 4,7-dichloroisobenzofuran-1,3-dione (also known as 3,6-dichlorophthalic anhydride). nih.gov The subsequent reaction of the anhydride (B1165640) with aqueous ammonia (B1221849) and copper(I) iodide was intended to yield the diamino compound. nih.gov This demonstrates the utility of the chlorinated precursor in accessing functionalized phthalimide derivatives.

The synthesis of N-substituted phthalimides is significant as these compounds are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. mdpi.com

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in synthetic chemistry that allow for the construction of complex molecules from simple starting materials in a single step, which is both time and resource-efficient. researchgate.net While specific examples directly involving this compound in MCRs are not extensively detailed in the provided context, the closely related phthalimide and indanedione structures are known to be excellent substrates for such transformations. researchgate.netajpamc.comresearchgate.net

The reactivity of the phthalimide core, with its electrophilic carbonyl groups and the potential for nucleophilic substitution at the chlorinated positions, makes this compound a promising candidate for the design of novel MCRs and cascade sequences. For instance, the active methylene (B1212753) group in related 1,3-dicarbonyl compounds like indane-1,3-dione readily participates in Knoevenagel condensations, which can be the initial step in a cascade process. researchgate.netmdpi.com

The development of cascade reactions involving derivatives of isoindoline-1,3-dione can lead to the efficient synthesis of polycyclic and spirocyclic frameworks. researchgate.netnih.gov These complex structures are often of interest in medicinal chemistry and materials science. The principles governing the reactivity of similar dicarbonyl compounds suggest that this compound could be employed in reactions involving sequential bond formations, leading to a rapid increase in molecular complexity.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthesis Methodologies for Halogenated Isoindoline-1,3-diones

The development of environmentally benign synthetic routes for halogenated isoindoline-1,3-diones is a critical area of future research. Traditional methods for the synthesis of related compounds often involve harsh reaction conditions and the use of hazardous solvents. mdpi.com Green chemistry principles are now guiding the exploration of more sustainable alternatives.

Recent research into the synthesis of isoindoline-1,3-dione derivatives has highlighted the use of microwave and ultrasound irradiation as eco-friendly energy sources to accelerate reactions and improve yields, often in solvent-free conditions. acs.org For instance, the synthesis of various isoindoline-1,3-diones has been achieved through simple heating in a mixture of isopropanol (B130326) and water, utilizing a recyclable silica-based catalyst. nih.gov Another approach involves solventless reactions between a primary amine and phthalic anhydride (B1165640), which aligns with green chemistry goals by minimizing waste. nih.gov

While a specific green synthesis for 4,7-Dichloroisoindoline-1,3-dione is not yet widely documented, the methodologies applied to other isoindoline-1,3-diones offer a clear roadmap. Future work will likely focus on adapting these techniques, such as the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions, to the synthesis of this compound. The precursor, 4,7-dichloroisobenzofuran-1,3-dione (also known as 3,6-dichlorophthalic anhydride), is a known compound, and its reaction with amines under green conditions is a promising avenue for exploration. nih.gov

Table 1: Comparison of Conventional vs. Potential Green Synthesis Methods for Isoindoline-1,3-diones

| Parameter | Conventional Method | Potential Green Method |

| Solvent | Toluene, Benzene (B151609) | Water, Isopropanol/Water, Solvent-free |

| Catalyst | Strong acids/bases | Recyclable solid catalysts (e.g., SiO2-based) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Byproducts | Organic waste | Minimal/recyclable waste |

Development of Novel Derivatization Strategies for Enhanced Material Properties

The derivatization of the this compound scaffold is a key strategy for tailoring its properties for specific material applications. The electron-withdrawing nature of the chlorine atoms and the reactivity of the imide nitrogen provide multiple sites for chemical modification.

One area of interest is the synthesis of N-substituted derivatives. The reaction of the imide with various primary amines can introduce a wide range of functional groups, influencing properties such as solubility, thermal stability, and electronic characteristics. For example, the synthesis of N-aryl derivatives of isoindoline-1,3-dione has been shown to yield compounds with interesting biological activities, a concept that can be extended to material science applications. orgsyn.org

Furthermore, the chlorine atoms on the aromatic ring can potentially undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups that can further tune the material's properties. A documented example is the synthesis of 4-amino-7-chloroisoindoline-1,3-dione from 4,7-dichloroisobenzofuran-1,3-dione, demonstrating that the chlorine atoms can be selectively replaced. nih.gov This opens up possibilities for creating a diverse library of 4,7-disubstituted isoindoline-1,3-diones with tailored electronic and optical properties.

Future research will likely focus on creating derivatives that can be incorporated into polymers or other macromolecular structures. For instance, introducing polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, onto the isoindoline-1,3-dione core would enable its use as a monomer in the synthesis of advanced polymers with high thermal stability and specific electronic properties.

Advanced Computational Modeling for Predictive Research in Structure-Reactivity Relationships

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the structure-reactivity relationships of novel compounds before their synthesis. While specific DFT studies on this compound are not yet prevalent, the application of these methods to similar isoindoline-1,3-dione derivatives provides a strong foundation for future work.

Computational studies on N-substituted isoindoline-1,3-dione derivatives have been used to examine their structural, spectroscopic, and electronic properties. nih.gov These studies can predict key parameters such as molecular geometry, electronic energy levels (HOMO and LUMO), and the nature of electronic transitions, which are crucial for understanding their potential in electronic and optical materials.

For this compound, DFT calculations can be employed to:

Predict the impact of the chlorine atoms on the electron affinity and ionization potential of the molecule.

Model the electronic and optical properties of its derivatives, guiding the design of new materials with specific absorption and emission characteristics.

Simulate the interaction of the molecule with other chemical species, providing insights into its reactivity and potential for self-assembly.

By providing a theoretical framework, computational modeling can significantly accelerate the discovery and development of new materials based on the this compound scaffold, reducing the need for extensive empirical experimentation.

Table 2: Key Parameters from a Hypothetical DFT Study of this compound

| Parameter | Predicted Value/Characteristic | Implication for Material Properties |

| HOMO Energy | Lowered due to chlorine atoms | Increased oxidative stability |

| LUMO Energy | Lowered due to chlorine atoms | Enhanced electron-accepting ability |

| Electron Affinity | High | Suitable for use as an electron acceptor in organic electronics |

| Dipole Moment | Modified by substitution pattern | Influences solubility and intermolecular interactions |

Integration into Novel Material Architectures for Specific Academic Applications

The unique properties of this compound make it a promising candidate for integration into a variety of novel material architectures for academic research. Its electron-accepting nature, a consequence of the two carbonyl groups and the chlorinated aromatic ring, is particularly noteworthy.

In the field of organic electronics, this compound could serve as a building block for n-type organic semiconductors. The isoindoline-1,3-dione moiety is known to be an effective electron acceptor, and the presence of chlorine atoms would further enhance this property. wikipedia.org Future research could explore the synthesis of polymers or small molecules incorporating the this compound unit for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Another potential application lies in the development of high-performance polymers. The rigid and thermally stable isoindoline-1,3-dione core can be incorporated into polymer backbones to create materials with high glass transition temperatures and excellent thermal stability, suitable for applications in demanding environments.

Furthermore, the ability to derivatize this compound opens up possibilities for creating functional materials with specific recognition or sensing capabilities. For instance, the introduction of fluorescent moieties could lead to the development of chemosensors for the detection of specific analytes. The photochemical properties of the phthalimide (B116566) group could also be exploited in the synthesis of macrocyclic compounds and other complex architectures. nih.gov

The exploration of these and other academic applications will undoubtedly uncover new and exciting opportunities for the use of this compound in the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,7-dichloroisoindoline-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically starts with tetrachlorophthalic anhydride, undergoing selective chlorination using zinc catalysis under alkaline conditions. Key variables include temperature (80–100°C), solvent (aqueous ammonia or methanol), and stoichiometric ratios of reagents. Purification via steam distillation in toluene ensures isolation of the anhydride form. Contradictions in product identity (e.g., unexpected mono-aminated derivatives) highlight the need for rigorous monitoring using TLC and NMR .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., δ 10.5 ppm for NH groups) and carbonyl carbons (δ ~170 ppm).

- Mass spectrometry (EI/DP) : Confirm molecular ion peaks (e.g., m/z 177 for 4-amino-7-chloro derivatives).

- Elemental analysis : Validate empirical formulas (e.g., C:54.24%, H:3.98%, N:23.72% for diamino derivatives). Discrepancies in melting points or spectral data may indicate byproducts requiring column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。